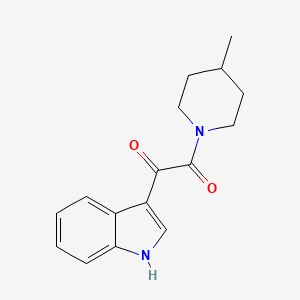

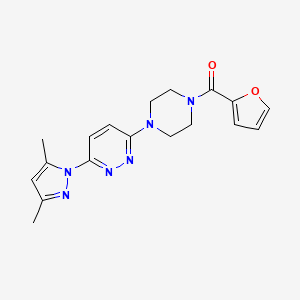

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione, commonly known as AM-679, is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. AM-679 is a potent and selective agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Anticancer Activity

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione and its derivatives have been explored for their potential in cancer treatment. For instance, some synthesized derivatives of this compound showed moderate-to-potent antiproliferative activities against various cancer cell lines such as Hela, A-549, and ECA-109 in vitro. This highlights its potential application in the development of new anticancer agents (Jiang, Xu, & Wu, 2016).

Neuroprotective Applications

Studies have also explored the neuroprotective potential of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione derivatives. Some compounds synthesized from this chemical structure demonstrated significant binding affinity to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. One compound, in particular, showed not only strong binding affinity but also antagonistic effects on NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices, indicating potential as a neuroprotective agent. Additionally, this compound exhibited antioxidant effects, which further supports its potential in neuroprotection (Gitto et al., 2014).

HIV-1 Attachment Inhibition

Research has indicated that certain derivatives of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione could be effective in inhibiting HIV-1 attachment, an essential step in the virus's life cycle. Specific derivatives were found to interfere with the interaction between the viral protein gp120 and the host cell receptor CD4, thereby inhibiting the attachment of the virus to the host cell. This points to the potential use of this compound in the development of new therapies for HIV-1 (Wang et al., 2009).

Photochromic Properties

Derivatives of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione have been studied for their photochromic properties. These properties are of interest in various applications, including the development of light-responsive materials. For instance, certain compounds were synthesized and demonstrated photochromism in solution, making them potential candidates for applications requiring light-induced changes in properties (Makarova et al., 2011).

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-8-18(9-7-11)16(20)15(19)13-10-17-14-5-3-2-4-12(13)14/h2-5,10-11,17H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQRPECIODCHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2572708.png)

![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)

![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![1-[4-({6-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2572715.png)

![N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2572717.png)

![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2572721.png)

![3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572727.png)

![ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572729.png)

![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)